molecular formula C25H42N4O2 B560424 SKI-I, Sphingosine Kinase Inhibitor CAS No. 306301-68-8

SKI-I, Sphingosine Kinase Inhibitor

Cat. No.: B560424
CAS No.: 306301-68-8
M. Wt: 430.637
InChI Key: HLRQAJDWWZYGHO-YSMPRRRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKI-I (N-[(2-hydroxy-1-naphthyl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide) is a first-generation, non-lipid inhibitor of sphingosine kinase (SphK), discovered through high-throughput screening of a 16,000-compound library . It competitively inhibits both SphK1 and SphK2 isoforms with an IC50 of 1.2 µM for SphK1 . SKI-I disrupts the sphingolipid rheostat by reducing sphingosine-1-phosphate (S1P) levels and increasing pro-apoptotic ceramide and sphingosine concentrations, leading to apoptosis in diverse cancer cell lines (e.g., breast, pancreatic, and melanoma) . Additionally, SKI-I exhibits off-target effects, inhibiting ERK2, PKC, and PI3K kinases .

Properties

CAS No.

306301-68-8

Molecular Formula

C25H42N4O2

Molecular Weight

430.637

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-naphthalen-2-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C25H22N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-13,15,22-23,27-28,30H,14H2,(H,29,31)/b26-15+

InChI Key

HLRQAJDWWZYGHO-YSMPRRRNSA-N

SMILES

C1C(NNC1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC5=CC=CC=C5C=C4

Appearance

Pale yellow solidPurity:≥90% by NMR

Synonyms

5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-naphthalen-1-ylmethylene)-hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key pharmacological properties of SKI-I and analogous SphK inhibitors:

Compound Target Selectivity IC50 (SphK1) Mechanism Log P Bioavailability Key Findings
SKI-I Dual (SphK1/SphK2) 1.2 µM Competitive inhibition; induces apoptosis via ceramide accumulation 5.675 Low (poor solubility) Broad anti-cancer activity but limited in vivo efficacy
SKI-II Dual (SphK1/SphK2) 0.5–4.6 µM Binds lipid pocket; induces SphK1 degradation via cathepsin B 4.510 Moderate (oral) Synergizes with temozolomide under hypoxia; reduces tumor growth in xenografts
PF-543 SphK1-selective 3.6 nM Competitive with sphingosine; no apoptosis induction 3.340 High High selectivity but limited cytotoxicity; used to study SphK1-specific pathways
ABC294640 SphK2-selective ~10 µM Induces autophagy; inhibits S1P production N/A High (oral, clinical phase) In clinical trials for solid tumors; promotes non-apoptotic cell death
SK1-I SphK1-selective N/A Reduces S1P and increases sphingosine; apoptosis induction N/A Moderate Selective for SphK1; inhibits xenograft growth without toxicity
SKI-178 Dual (SphK1/SphK2 + microtubules) 1.33 µM Dual-targeted: inhibits SphK and microtubule polymerization 4.580 Improved vs. SKI-I Effective in AML models; synergizes SphK inhibition with mitotic arrest
SKI-349 Dual (SphK1/SphK2 + microtubules) N/A Refined SKI-178 analog; enhanced microtubule disruption N/A High (preclinical) Superior efficacy in AML; dual mechanism reduces drug resistance

Key Comparative Insights:

Potency vs. SKI-I and SKI-II are less potent but broader in mechanism, inducing apoptosis via ceramide accumulation and SphK1 degradation .

Structural Modifications :

  • SKI-178/349 : Derived from SKI-I by replacing naphthyl groups with phenyl rings, these analogs improve solubility and introduce microtubule-disrupting activity, enhancing in vivo efficacy .
  • Aldehyde Derivatives : Modifications to SKI-I’s hydroxynaphthalene ring (e.g., 4N, 4O) reduced log P (e.g., 4.510 for SKI-II vs. 5.675 for SKI-I), improving bioavailability .

Therapeutic Applications :

  • ABC294640 : The only SphK2-selective inhibitor in clinical trials, effective in autophagy-driven cancers .
  • SKI-349 : Represents next-generation dual-targeted inhibitors, addressing resistance via synergistic SphK/microtubule inhibition .

Limitations :

  • SKI-I’s high log P limits solubility, while SKI-II’s cross-reactivity with other kinases (e.g., ERK2) complicates target validation .
  • PF-543’s lack of cytotoxicity underscores the need for SphK inhibitors with downstream apoptotic mechanisms .

Research Findings and Clinical Implications

  • Combination Therapies : SKI-II enhances temozolomide efficacy under hypoxic conditions, relevant for glioblastoma treatment .
  • Dual-Targeted Inhibitors : SKI-178 and SKI-349 exemplify the shift toward polypharmacology, overcoming single-target limitations in AML .

Preparation Methods

Step 1: Claisen-Like Condensation

The initial step involves the reaction of ethyl 2-naphthoate (1) with diethyl oxalate in the presence of sodium ethoxide (21% in ethanol) to form the β-keto ester intermediate (2) .

Reaction Conditions :

  • Reactants : Ethyl 2-naphthoate (1 equiv), diethyl oxalate (1.2 equiv), sodium ethoxide (1.5 equiv)

  • Solvent : Ethanol (3 mL)

  • Time : 1 hour (traditional method: 12–24 hours)

  • Yield : 96%

This step leverages a Claisen-like mechanism, where the ethoxide base deprotonates the α-hydrogen of the ester, enabling nucleophilic attack on diethyl oxalate. The microwave-assisted approach reduces reaction time from overnight to one hour while maintaining high yields.

Step 2: Hydrazide Formation

Intermediate (2) undergoes reflux with 50% hydrazine hydrate to yield the pyrazole-4-carbohydrazide (3) .

Reaction Conditions :

  • Reactants : β-keto ester (2) (1 equiv), hydrazine hydrate (1.5 equiv)

  • Solvent : Ethanol

  • Time : 1 hour (traditional method: 6 hours)

  • Yield : 99%

The hydrazine attack on the β-keto ester’s carbonyl group forms the hydrazide, with MAOS again enhancing efficiency compared to traditional reflux methods.

Step 3: Imine Formation

The final step involves the condensation of hydrazide (3) with 2-hydroxynaphthaldehyde in acidic ethanol to form SKI-I (4) .

Reaction Conditions :

  • Reactants : Hydrazide (3) (1 equiv), 2-hydroxynaphthaldehyde (1 equiv)

  • Catalyst : 12 M HCl (1 drop)

  • Solvent : Ethanol

  • Time : 1 hour

  • Yield : 88%

This step proceeds via imine (Schiff base) formation, where the aldehyde’s carbonyl reacts with the hydrazide’s amine group. The product’s structure is confirmed through NMR, IR, and high-resolution mass spectrometry.

Analytical Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons from the naphthalene rings appear as multiplet signals at δ 7.2–8.5 ppm, while the hydrazide NH and phenolic OH protons resonate at δ 10.2 and 12.1 ppm, respectively.

  • ¹³C APT NMR : Resolves complex aromatic carbons, confirming the absence of geometric isomers in SKI-I (unlike methoxy derivatives).

  • HRMS : [M+H]⁺ calculated for C₂₆H₂₁N₃O₂: 408.1707; observed: 408.1703.

In Silico Docking Studies

Molecular docking using Autodock Vina and the SK1 crystal structure (PDB ID: 3VZB) validated SKI-I’s binding mode. SKI-I exhibits a binding energy of −12.4 kcal/mol, with hydrophobic interactions dominating the naphthalene moiety’s placement in the enzyme’s pocket. A root-mean-square deviation (RMSD) of <0.5 Å between docked and crystallized conformers confirms computational reliability.

Physicochemical Properties and Bioactivity

PropertyValue for SKI-I
Molecular Weight 407.47 g/mol
log P 5.675
IC₅₀ (SK1 Inhibition) >10 μM
Binding Energy −12.4 kcal/mol

Despite moderate enzymatic inhibition (IC₅₀ >10 μM), SKI-I’s cellular efficacy arises from its dual impact on S1P reduction and ceramide accumulation.

Comparative Analysis of Synthetic Methodologies

Traditional vs. MAOS Approaches

While traditional synthesis requires ~42 hours (overnight reactions + reflux), MAOS completes all steps in 4 hours with comparable yields (88–99%). The table below contrasts key parameters:

ParameterTraditional MethodMAOS Method
Total Time 42 hours4 hours
Overall Yield ~70%88%
Purity ModerateHigh

MAOS enhances throughput and reduces solvent waste, aligning with green chemistry principles .

Q & A

Q. What is the molecular mechanism of SKI-I in inhibiting sphingosine kinase (SphK), and how does this relate to its apoptotic effects?

SKI-I acts as a competitive inhibitor of SphK1, blocking the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition disrupts the S1P/Ceramide balance, shifting the equilibrium toward pro-apoptotic ceramide accumulation. Evidence from biochemical assays shows SKI-I inhibits SphK1 with an IC50 of 1.2 µM and exhibits selectivity over SphK2, though cross-reactivity with ERK2 (IC50 = 11 µM) has been observed . Apoptosis is induced via caspase-3 activation and mitochondrial depolarization, as demonstrated in leukemia and glioblastoma cell lines .

Q. Which experimental models are commonly used to evaluate SKI-I’s antitumor efficacy?

  • In vitro : Human acute myeloid leukemia (HL60) and glioblastoma (U87) cell lines are standard models for assessing SKI-I’s cytotoxicity (IC50 ranges: 1.8–0.1 µM in drug-resistant lines) .
  • In vivo : Murine xenograft models (e.g., colon cancer, liver fibrosis) are employed to study tumor regression and S1P pathway modulation. SKI-I reduces α-SMA and collagen deposition in hepatic stellate cells (HSCs), highlighting its antifibrotic potential .

Q. What are the standard protocols for assessing SKI-I’s target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Used to confirm direct binding of SKI-I to SphK1/SphK2 by measuring protein stability at varying temperatures and inhibitor concentrations .
  • S1P/Ceramide Quantification : LC-MS/MS is utilized to measure S1P depletion and ceramide accumulation post-treatment .

Advanced Research Questions

Q. How do researchers reconcile contradictions in SKI-I’s efficacy across different cancer cell lines?

Discrepancies arise from variations in SphK1/SphK2 isoform expression, compensatory signaling pathways (e.g., ERK or PI3K), and cellular S1P export mechanisms. For example, SKI-I’s efficacy is reduced in SphK2-dominant cancers due to its lower affinity for this isoform. Combinatorial approaches with PI3K inhibitors (e.g., LY294002) have been shown to enhance apoptosis in resistant models .

Q. What methodological challenges arise in designing studies to evaluate SKI-I’s multitarget effects?

SKI-I’s off-target inhibition of ERK2 and PI3K complicates mechanistic studies. To isolate SphK-specific effects, researchers use:

  • Isoform-Specific Knockdowns : siRNA silencing of SphK1/SphK2 to validate on-target activity .
  • Structural Analog Comparisons : Contrasting SKI-I with more selective inhibitors (e.g., PF-543 for SphK1) to parse multitarget contributions .

Q. How can researchers optimize SKI-I’s pharmacokinetic profile for in vivo studies?

  • Formulation Strategies : Nanoencapsulation improves bioavailability and reduces off-target toxicity. For example, liposomal SKI-I increases tumor accumulation in murine models by 3-fold compared to free drug .
  • ADMET Profiling : Computational tools (e.g., pkCSM) predict absorption and toxicity, guiding dose adjustments. SKI-I’s LogP (2.8) and moderate solubility (10 µM in PBS) necessitate vehicle optimization (e.g., DMSO/PEG blends) .

Research Design & Data Interpretation

Q. What frameworks guide the development of hypothesis-driven studies on SKI-I?

The PICO framework (Population, Intervention, Comparison, Outcome) is applied to structure questions, e.g.:

  • Population : SphK1-overexpressing triple-negative breast cancer cells.
  • Intervention : SKI-I ± paclitaxel.
  • Comparison : PF-543 (selective SphK1 inhibitor).
  • Outcome : Caspase-3 activation and tumor volume reduction .

Q. How should researchers address conflicting data on SKI-I’s role in fibrosis versus cancer?

Context-dependent SphK1/SphK2 roles require tissue-specific analyses:

  • Fibrosis : SKI-I reduces collagen deposition in HSCs by blocking TGF-β/S1P crosstalk .
  • Cancer : SphK1 inhibition alone may be insufficient; combination with microtubule-targeting agents (e.g., SKI-178) enhances efficacy .

Tables of Key Data

Parameter SKI-I PF-543 (Selective SphK1 Inhibitor)
SphK1 IC501.2 µM 2.3 nM
SphK2 Selectivity>10-fold lower affinity >1,000-fold selective
Off-Target ActivityERK2 (IC50 = 11 µM) None reported
Apoptotic Induction (HL60)48% at 5 µM 22% at 5 µM

Future Directions & Open Debates

Q. Is the pursuit of SphK isoform selectivity (e.g., SphK1 vs. SphK2) clinically relevant, given SKI-I’s multitarget effects?

Emerging evidence suggests that dual SphK1/2 inhibition or multitarget approaches (e.g., SKI-178’s combined SphK/microtubule inhibition) may outperform isoform-selective strategies, particularly in tumors with compensatory S1P synthesis pathways .

Q. How can SKI-I be integrated with biomarker-driven trials?

Stratifying patients by SphK1 expression (IHC or RNA-seq) or plasma S1P levels may identify responders. Preclinical data show SKI-I synergizes with chemotherapy in SphK1-high xenografts, supporting biomarker-based trial designs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
SKI-I, Sphingosine Kinase Inhibitor
Reactant of Route 2
SKI-I, Sphingosine Kinase Inhibitor

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